N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3-Chlorophenyl)-4-(2,3-Dimethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide is a dihydropyrimidine (DHPM) derivative characterized by:
- A tetrahydropyrimidine core with a 2-oxo group.
- A 3-chlorophenyl substituent at the N1 position.
- A 2,3-dimethoxyphenyl group at the C4 position.
- A methyl group at C6 and a carboxamide linker at C5.
This scaffold is structurally related to monastrol, a well-known kinesin Eg5 inhibitor, but its functionalization with electron-withdrawing (chloro) and electron-donating (methoxy) groups distinguishes it from classical DHPMs. The 2,3-dimethoxy substitution on the phenyl ring may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-11-16(19(25)23-13-7-4-6-12(21)10-13)17(24-20(26)22-11)14-8-5-9-15(27-2)18(14)28-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZKHBKJZVGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidines. Tetrahydropyrimidines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 363.83 g/mol
Antimicrobial Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 50 µg/mL |
| Standard Drug (e.g., Ciprofloxacin) | E. coli, S. aureus | 25 µg/mL |
The compound showed a MIC value of 50 µg/mL against both E. coli and S. aureus, indicating moderate antibacterial activity compared to established antibiotics like ciprofloxacin .
Anticancer Activity
The tetrahydropyrimidine scaffold has been recognized for its anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 25 | Cell cycle arrest at G1 phase |
The IC values indicate that the compound is significantly effective against HeLa and MCF-7 cell lines, showing potential for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, the compound has been assessed for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Dimethoxy Substituents : Contribute to increased binding affinity to target enzymes.
- Tetrahydropyrimidine Core : Essential for the compound's interaction with biological targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds within the tetrahydropyrimidine class:
- Study by Menozzi et al. (2014) : Investigated a series of pyrimidine derivatives and found that modifications at the 4-position significantly enhanced antibacterial activity against Gram-positive bacteria .
- Research by Nassar et al. (2020) : Focused on oxo-and thioxopyrimidine derivatives exhibiting high bactericidal activity comparable to ciprofloxacin .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrahydropyrimidine derivatives. For instance, compounds similar to N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Study Findings : A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that several compounds exhibited significant cytotoxicity against HCT-116 cancer cells using the MTT assay. The structure-activity relationship indicated that modifications at specific positions could enhance their potency against cancer cells .
Antimicrobial Activity
Tetrahydropyrimidine derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives possess inhibitory effects against a range of bacterial and fungal strains.
- Case Study : A synthesis and evaluation study reported that some tetrahydropyrimidine derivatives demonstrated effective antimicrobial activity, suggesting that structural modifications could lead to enhanced efficacy against microbial pathogens .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. Key methods for characterization include:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
- Mass Spectrometry (MS) : Employed to confirm molecular weight.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups.
The synthesis pathway often involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to yield the desired tetrahydropyrimidine structure.
Pharmacological Insights
The pharmacological profile of this compound suggests potential as a lead compound in drug development. Its ability to interact with biological targets involved in cancer proliferation and microbial resistance makes it a candidate for further research.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Rings
Table 1: Key Structural Variations in Analogues
Key Observations:
- N1 Substituents : The 3-chlorophenyl group may enhance lipophilicity and target binding compared to 4-ethoxyphenyl or indazolyl groups.
- Core Modifications : Replacing 2-oxo with 2-thioxo (A10) significantly improves anti-parasitic activity, likely due to increased electrophilicity or redox activity .
Key Observations:
- Synthetic Accessibility : Compounds with electron-donating groups (e.g., methoxy in 24) are synthesized in higher yields (74%) than those with bulky substituents (e.g., 12b: 17% yield) .
- Activity Trends : Thioxo derivatives (A10) outperform oxo analogues in anti-leishmanial activity, while fluorinated carboxamides (12a) show promise in modulating protein targets .
Physicochemical Properties
Table 3: Molecular Properties
Key Observations:
- The 2,3-dimethoxy groups in the target compound likely improve aqueous solubility compared to chloro/methyl analogues .
Q & A
Q. What synthetic methodologies are effective for preparing this tetrahydropyrimidine carboxamide?
- Methodological Answer: The compound can be synthesized via tandem reactions such as the Knoevenagel condensation, Michael addition, and intramolecular cyclization. For example, analogous thieno[2,3-d]pyrimidine derivatives were synthesized using these steps, followed by regioselective alkylation or aryl substitution . Key steps include:
- Cyclization: Acid- or base-catalyzed cyclization to form the tetrahydropyrimidine core.
- Substituent Introduction: Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 3-chlorophenyl and 2,3-dimethoxyphenyl groups .
Critical Note: Optimize reaction conditions (temperature, catalyst) to avoid side products like over-oxidized derivatives .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., methoxy groups at 2,3-positions on the phenyl ring and methyl groups on the pyrimidine core) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functional groups .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer:
- Solubility: Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80) to improve dissolution. Analogous compounds show limited aqueous solubility due to aromatic and hydrophobic substituents .
- Stability: Conduct HPLC or LC-MS stability studies under physiological conditions (pH 7.4, 37°C) to assess degradation kinetics. Protect from light to prevent photolytic decomposition of the chlorophenyl group .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining:
- Conformational Flexibility: Dihedral angles between the pyrimidine core and substituent phenyl rings (e.g., 12–86° in similar derivatives) .
- Hydrogen Bonding: Intramolecular N–H⋯O/N interactions that stabilize the crystal lattice .
Example: A related ethyl 4-(3-bromophenyl)-tetrahydropyrimidine derivative was analyzed via SCXRD, revealing a twisted boat conformation of the tetrahydropyrimidine ring .
Q. How to address contradictions in reported biological activity data?
- Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, antimicrobial activity discrepancies in pyrimidine derivatives were linked to variations in bacterial strain susceptibility .
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups. SAR studies on dihydropyridine carboxamides showed that electron-withdrawing groups (e.g., -Cl) enhance antibacterial potency .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Validate with co-crystallized ligands from PDB entries (e.g., 9D6 for thieno[2,3-d]pyrimidine analogs) .
- MD Simulations: Assess binding stability over 100-ns trajectories. For example, simulations of N-(2-fluorophenyl)-pyrimidine derivatives revealed stable hydrogen bonds with kinase active sites .
Data Contradiction Analysis
Q. Why do solubility values vary across studies?
- Analysis: Discrepancies arise from:
- Measurement Techniques: Dynamic light scattering (DLS) vs. nephelometry may yield different particle size distributions .
- Polymorphism: Crystalline vs. amorphous forms (e.g., a polymorphic N-(4-chlorophenyl) derivative showed 30% solubility differences) .
Recommendation: Report polymorphic form and solvent system in metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
